4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole
CAS No.:
Cat. No.: VC16736109
Molecular Formula: C7H10BrFN2
Molecular Weight: 221.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10BrFN2 |
|---|---|
| Molecular Weight | 221.07 g/mol |
| IUPAC Name | 4-bromo-1-tert-butyl-5-fluoropyrazole |
| Standard InChI | InChI=1S/C7H10BrFN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3 |
| Standard InChI Key | LUSJVIQIKHXWTB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C(=C(C=N1)Br)F |
Introduction
Structural Characteristics and Molecular Design
Core Pyrazole Framework
The compound’s pyrazole ring consists of a five-membered aromatic structure with two adjacent nitrogen atoms. Substitutions at positions 1, 4, and 5 introduce steric and electronic modifications critical to its reactivity:
-
1-tert-Butyl Group: This bulky substituent enhances steric hindrance, influencing intermolecular interactions and solubility .
-
4-Bromo and 5-Fluoro Groups: Electronegative halogens modulate electron density, affecting both chemical reactivity and biological target engagement .
The InChI key (LUSJVIQIKHXWTB-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)N1C(=C(C=N1)Br)F) provide unambiguous descriptors for its three-dimensional conformation .
Synthesis and Manufacturing Protocols
Stepwise Synthesis Pathways
The synthesis of 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole typically involves sequential functionalization of the pyrazole ring:
-
Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
-
Halogenation: Electrophilic bromination at position 4 using bromosuccinimide (NBS) or .
-
Fluorination: Nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) or fluorinating agents like Selectfluor®.
-
tert-Butyl Introduction: Alkylation reactions with tert-butyl bromide under basic conditions .
Optimization Strategies
Industrial-scale production remains undocumented, but laboratory-scale protocols emphasize:
-
Catalytic Systems: Palladium or copper catalysts for cross-coupling reactions.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.
-
Temperature Control: Reflux conditions (80–120°C) to balance yield and purity.
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.07 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coefficient) | Estimated 2.8 (predicted) |
Solubility and Stability
-
Solubility: Limited aqueous solubility due to hydrophobic tert-butyl group; soluble in organic solvents (e.g., ethanol, DCM).
-
Stability: Resists hydrolysis under acidic conditions but may degrade under strong bases or UV exposure.
Comparative Analysis with Analogous Compounds
Impact of tert-Butyl Substitution
| Compound | EC50 (nM) | CL (mL/min/kg) | Half-Life (h) |
|---|---|---|---|
| 4-Bromo-1-tert-butyl-5-fluoro-1H-pyrazole | 22 ± 10 | 5.5 | 9.5 |
| 4-Bromo-5-fluoro-1H-pyrazole (no tert-butyl) | 97 ± 63 | 15.8 | 2.9 |
Data adapted from quinolinone-3-carboxamide derivatives highlight the tert-butyl group’s role in improving pharmacokinetics (e.g., reduced clearance, extended half-life) .
Halogen Substitution Trends
-
Bromine vs. Chlorine: Bromine’s larger atomic radius enhances van der Waals interactions, increasing target affinity.
-
Fluorine vs. Hydrogen: Fluorine’s electronegativity improves metabolic stability and bioavailability.
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
The compound serves as a scaffold for:
-
Kinase Inhibitors: Analogues with modified tert-butyl groups show enhanced selectivity for CDK4/6.
-
Antibiotic Adjuvants: Synergistic effects with β-lactams against resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume